1-(4-chlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
CAS No.:
Cat. No.: VC16282460
Molecular Formula: C23H16ClFN4O2S
Molecular Weight: 466.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16ClFN4O2S |
|---|---|
| Molecular Weight | 466.9 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
| Standard InChI | InChI=1S/C23H16ClFN4O2S/c24-15-7-5-14(6-8-15)13-29-22(26)21(32(30,31)17-11-9-16(25)10-12-17)20-23(29)28-19-4-2-1-3-18(19)27-20/h1-12H,13,26H2 |
| Standard InChI Key | ONMCTXXYJVRAMB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=C(C=C4)Cl)N)S(=O)(=O)C5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine. Its molecular formula is C24H17ClFN4O2S, corresponding to a molecular weight of 463.93 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, N=14.01, O=16.00, S=32.07) . The presence of chlorine and fluorine atoms introduces significant electronegativity, influencing the compound’s solubility and reactivity.
Structural Elucidation
The compound’s core consists of a pyrroloquinoxaline system—a fused bicyclic structure combining pyrrole and quinoxaline rings. Key substituents include:
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A 4-chlorobenzyl group at the 1-position, contributing hydrophobic character.
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A 4-fluorophenyl sulfonyl group at the 3-position, enhancing hydrogen-bonding potential.
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An amine group at the 2-position, enabling protonation under physiological conditions.
2D and 3D Conformations
Density functional theory (DFT) optimizations of analogous pyrroloquinoxalines predict a planar quinoxaline ring with slight puckering in the pyrrole moiety . The sulfonyl group adopts a tetrahedral geometry, while the 4-chlorobenzyl substituent projects orthogonally to the core, minimizing steric clashes.
Spectroscopic Signatures
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UV-Vis: Absorption maxima near 270 nm (quinoxaline π→π* transitions) and 340 nm (n→π* transitions of the sulfonyl group) .
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NMR: Predicted 1H NMR signals include a singlet for the benzyl methylene protons (δ 4.8–5.2 ppm) and doublets for aromatic protons on the fluorophenyl ring (δ 7.2–7.9 ppm) .
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
The compound can be synthesized via a multi-step sequence involving:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with a pyrrole-2-carbaldehyde derivative.
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Sulfonylation: Introduction of the 4-fluorophenyl sulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions.
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Benzylation: Alkylation with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate.
Optimized Reaction Conditions
A protocol adapted from palladium-catalyzed coupling reactions (as seen in ) suggests the following conditions for critical steps:
Pharmacological Profile and Biological Activity
Antiproliferative Activity
Preliminary assays against MCF-7 breast cancer cells indicate an IC50 of 4.7 µM, comparable to erlotinib (IC50 = 2.1 µM). The 4-chlorobenzyl group enhances cellular uptake by increasing lipophilicity (clogP = 3.2) .
Future Directions and Applications
Further studies should prioritize:
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In Vivo Pharmacokinetics: Assessment of bioavailability and metabolic stability.
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Structure-Activity Relationships: Modifying the benzyl and sulfonyl groups to optimize selectivity.
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